molecular formula C14H11FO B1335496 4-Fluoro-4'-methylbenzophenone CAS No. 530-46-1

4-Fluoro-4'-methylbenzophenone

Cat. No.: B1335496
CAS No.: 530-46-1
M. Wt: 214.23 g/mol
InChI Key: SLMBDAUYJQQTRF-UHFFFAOYSA-N
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Description

4-Fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H11FO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a fluorine atom and a methyl group. This compound is often used in various chemical syntheses and has applications in different fields due to its unique properties.

Scientific Research Applications

4-Fluoro-4’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Future Directions

The future research directions for 4-Fluoro-4’-methylbenzophenone could involve studying its photophysical properties and its potential applications in “click” chemistry . Further studies could also explore its reactivity in different solvents and under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-4’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-fluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Fluoro-4’-methylbenzophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzophenone: Similar structure but lacks the fluorine atom.

    4-Fluorobenzophenone: Similar structure but lacks the methyl group.

    4-Chloro-4’-methylbenzophenone: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-Fluoro-4’-methylbenzophenone is unique due to the presence of both fluorine and methyl substituents, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group enhances its hydrophobicity and stability.

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBDAUYJQQTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406058
Record name 4-FLUORO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-46-1
Record name 4-FLUORO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum chloride (3.74 g, 28 mmol) was added into a stirred solution of toluene 18 (60 mL) and 4-fluorobenzoyl chloride (3.42 g, 21.6 mmol). The solution was stirred at room temperature for 90 minutes, and then 5 mL of water was added dropwise to quench the reaction. The reaction mixture washed with water and 10% NaHCO3. The solution was then dried with anhydrous MgSO4. The solvent was removed from the solution to obtain a yellow solid. The yellow crude product was dissolved in a small amount of methylene chloride and hexane was added dropwise until precipitation occurred. The solution was then heated and the product was allowed to recrystallize to form 2.70 g of product (62% yield). 1H-NMR: δ 7.80 (dd, aromatic, 2H), 7.67 (d, aromatic, 2H), 7.26 (d, aromatic, 2H), 7.15 (t, aromatic, 2H), 2.42 (s, methyl, 3H). 13C-NMR: δ 195.0 (carbonyl); 166.2, 164.2, 143.3, 134.7, 132.2, 130.1, 129.0, 115.3 (aromatic); 21.6 (alkyl). 19F-NMR: δ −109.1 ppm.
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

Into a toluene suspension (200 ml) of aluminum chloride (26 g), a toluene solution (50 ml) of p-fluorobenzoyl chloride (16 g) was dropwise added at a room temperature. Subsequently, the mixture was stirred for 20 hours at a room temperature, and then carefully poured into ice-water. Toluene (200 ml) was added thereto, and then the organic layer was separated, and washed successively with aqueous 2N hydrochloric acid solution, water and aqueous saturated sodium chloride solution, followed by drying over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 4-fluoro-4'-methylbenzophenone (16 g).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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